3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline
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Overview
Description
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrazole ring can impart unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets
Mode of Action
The exact mode of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is currently unknown. It is synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline . The compound’s interaction with its targets and the resulting changes would depend on the specific biological targets it interacts with.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities
Biochemical Analysis
Biochemical Properties
Similar compounds have been synthesized and studied for their potential biological activities .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Subcellular Localization
The subcellular localization of this compound is not documented in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Aniline: The final step involves coupling the fluorinated pyrazole with aniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thiols, amines, alkoxides in polar aprotic solvents
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amines
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives
Scientific Research Applications
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in the study of enzyme inhibition, receptor binding, and other biological processes.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- 3-(Trifluoromethyl)pyrazole
- Quinolinyl-pyrazoles
Uniqueness
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the specific combination of the fluorine atom, pyrazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity, which may not be present in similar compounds.
Properties
IUPAC Name |
3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(13)4-10(11)12/h2-6H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOGLMBNECXWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006960-98-0 |
Source
|
Record name | 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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